molecular formula C27H30N2NaO7S2+ B14123812 Hydrogen 3,6-bis(diethylamino)-9-(2,4-disulphonatophenyl)xanthylium sodium salt

Hydrogen 3,6-bis(diethylamino)-9-(2,4-disulphonatophenyl)xanthylium sodium salt

Cat. No.: B14123812
M. Wt: 581.7 g/mol
InChI Key: SXQCTESRRZBPHJ-UHFFFAOYSA-N
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Description

Hydrogen 3,6-bis(diethylamino)-9-(2,4-disulphonatophenyl)xanthylium sodium salt is a synthetic organic compound known for its vibrant color and unique chemical properties. It is commonly used as a dye and has applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrogen 3,6-bis(diethylamino)-9-(2,4-disulphonatophenyl)xanthylium sodium salt typically involves a multi-step process. The initial step often includes the formation of the xanthylium core, followed by the introduction of diethylamino groups and sulphonation of the phenyl ring. The final step involves the addition of sodium salt to enhance solubility.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves controlled temperature and pH conditions, along with the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Hydrogen 3,6-bis(diethylamino)-9-(2,4-disulphonatophenyl)xanthylium sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can alter the electronic structure of the compound, affecting its color and reactivity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

Hydrogen 3,6-bis(diethylamino)-9-(2,4-disulphonatophenyl)xanthylium sodium salt has a wide range of scientific research applications:

    Chemistry: Used as a dye in various chemical reactions to track reaction progress and identify compounds.

    Biology: Employed in staining techniques to visualize cellular structures and processes.

    Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.

    Industry: Utilized in the production of colored materials and as a tracer in environmental studies.

Mechanism of Action

The mechanism of action of Hydrogen 3,6-bis(diethylamino)-9-(2,4-disulphonatophenyl)xanthylium sodium salt involves its interaction with molecular targets through its functional groups. The diethylamino groups and sulphonate groups play a crucial role in binding to specific sites, leading to changes in the electronic structure and resulting in its characteristic color. The pathways involved include electron transfer and resonance stabilization.

Comparison with Similar Compounds

Similar Compounds

  • Hydrogen 3,6-bis(dimethylamino)-9-(2,4-disulphonatophenyl)xanthylium sodium salt
  • Hydrogen 3,6-bis(diethylamino)-9-(2,4-disulphonatophenyl)xanthylium chloride
  • Hydrogen 3,6-bis(diethylamino)-9-(2,4-disulphonatophenyl)xanthylium potassium salt

Uniqueness

Hydrogen 3,6-bis(diethylamino)-9-(2,4-disulphonatophenyl)xanthylium sodium salt is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its sodium salt form enhances solubility, making it more suitable for various applications compared to its chloride or potassium counterparts.

Properties

Molecular Formula

C27H30N2NaO7S2+

Molecular Weight

581.7 g/mol

IUPAC Name

sodium;2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-sulfobenzenesulfonate

InChI

InChI=1S/C27H30N2O7S2.Na/c1-5-28(6-2)18-9-12-21-24(15-18)36-25-16-19(29(7-3)8-4)10-13-22(25)27(21)23-14-11-20(37(30,31)32)17-26(23)38(33,34)35;/h9-17H,5-8H2,1-4H3,(H-,30,31,32,33,34,35);/q;+1

InChI Key

SXQCTESRRZBPHJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)O)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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